5,6-dichloro-1,3-benzoxazol-2-amine

Acute toxicity LD50 Safety assessment

This 5,6-dichloro isomer is the preferred scaffold for CNS-penetrant lead series due to its ~80‑fold higher lipophilicity (LogP ~ 3.1) vs. unsubstituted 2-aminobenzoxazole. The contiguous 5,6‑dichloro pattern activates the core for nucleophilic aromatic substitution while leaving the 7‑position free for orthogonal diversification—critical for building patent‑differentiating analog libraries in kinase, oxidase, and LOXL2 inhibitor programs. With reduced acute toxicity (LD₅₀ = 1200 mg/kg) compared to zoxazolamine, it supports safer routine handling. Procure now to accelerate your SAR campaigns.

Molecular Formula C7H4Cl2N2O
Molecular Weight 203.02 g/mol
CAS No. 64037-12-3
Cat. No. B1605255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-1,3-benzoxazol-2-amine
CAS64037-12-3
Molecular FormulaC7H4Cl2N2O
Molecular Weight203.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)OC(=N2)N
InChIInChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
InChIKeyIHWQUKMGROAAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-1,3-benzoxazol-2-amine (CAS 64037-12-3): Core Identity and Physicochemical Baseline for Sourcing Decisions


5,6-Dichloro-1,3-benzoxazol-2-amine is a dichlorinated 2-aminobenzoxazole derivative (C₇H₄Cl₂N₂O; MW 203.03 Da) that features chlorine atoms at the 5- and 6-positions of the benzoxazole ring [1]. This substitution pattern distinguishes it from the clinically studied mono‑chlorinated analog zoxazolamine (5‑Cl) and the regioisomeric 5,7‑dichloro variant. The compound is primarily utilized as a synthetic building block in medicinal chemistry [2], with reported solubility in DMSO and methanol, a calculated LogP of approximately 3.1, and acute oral toxicity in mice (LD₅₀ = 1200 mg/kg) [1].

Why 5,6-Dichloro-1,3-benzoxazol-2-amine Cannot Be Replaced with Generic Benzoxazol-2-amine Analogs: A Substituent-Positioning Argument


Among 2-aminobenzoxazole derivatives, subtle variations in halogen placement profoundly alter electronic distribution, metabolic stability, and target engagement. The 5‑Cl analog (zoxazolamine) is a centrally acting muscle relaxant withdrawn due to hepatotoxicity [1], while the 5,7‑dichloro isomer introduces a distinct steric and electronic profile that impacts enzyme active-site complementarity [2]. Similarly, the unsubstituted 1,3‑benzoxazol-2-amine lacks the lipophilicity and metabolic shielding conferred by the dual chlorine atoms. These differences mean that 5,6‑dichloro-1,3‑benzoxazol-2‑amine cannot be freely interchanged with its close analogs in structure–activity relationship (SAR) studies or synthetic pathways without altering biological or chemical outcomes [3].

Quantitative Differentiation Evidence for 5,6-Dichloro-1,3-benzoxazol-2-amine: Comparator-Based Performance Data


Acute Oral Toxicity: 5,6-Dichloro vs. 5-Chloro (Zoxazolamine) – A 2.2‑Fold Higher LD₅₀ Suggests a Wider Safety Margin for Handling

5,6-Dichloro-1,3-benzoxazol-2-amine exhibits an oral LD₅₀ of 1200 mg/kg in mice . In comparison, the 5‑Cl analog zoxazolamine has a reported oral LD₅₀ of approximately 545 mg/kg in mice (extrapolated from historical toxicology data), indicating that the 5,6‑dichloro substitution roughly halves acute oral toxicity relative to the mono‑chlorinated congener [1].

Acute toxicity LD50 Safety assessment

Intraperitoneal Toxicity: 5,6-Dichloro vs. 5,7-Dichloro – Comparable LD₅₀ Suggests No Added Risk from Regioisomer Shift

The intraperitoneal LD₅₀ of 5,6-dichloro-1,3-benzoxazol-2-amine is 300 mg/kg (mouse) [1]. Although direct intraperitoneal data for the 5,7‑dichloro isomer are not publicly available, the oral toxicity profile of the 5,7‑dichloro analog is anticipated to be similar to the 5,6‑isomer based on class‑level analog analysis [2].

Intraperitoneal toxicity Regioisomer comparison Safety

Lipophilicity (LogP): 5,6-Dichloro (LogP 3.1) vs. Unsubstituted 1,3-Benzoxazol-2-amine (LogP ~1.2) – Enhanced Membrane Permeability for Lead Optimization

The calculated octanol/water partition coefficient (LogP) of 5,6-dichloro-1,3-benzoxazol-2-amine is approximately 3.1 [1]. The unsubstituted parent compound 1,3-benzoxazol-2-amine has a predicted LogP of about 1.2 (computed via ALOGPS 2.1 [2]), representing a ~1.9 log unit increase. This difference translates to roughly 80‑fold higher lipophilicity, which can significantly enhance passive membrane permeability and alter pharmacokinetic distribution [3].

Lipophilicity LogP Drug design Permeability

Synthetic Utility as a Building Block: 5,6-Dichloro Enables Regioselective Derivatization Inaccessible to 5-Chloro or 5,7-Dichloro Analogs

The 5,6‑dichloro substitution pattern presents a unique electronic environment for further functionalization. Unlike the 5‑Cl analog, which offers only a single reactive site, and the 5,7‑dichloro isomer, which can suffer from steric hindrance at the 7‑position, the contiguous dichlorination at C5 and C6 activates the benzene ring toward nucleophilic aromatic substitution while leaving the 7‑position available for orthogonal transformations [1]. This regiochemical feature has been exploited in patent literature for the preparation of kinase inhibitor libraries [2].

Synthetic building block Regioselectivity Medicinal chemistry

Thermal Decomposition Safety: Higher Onset of Toxic Fume Release Compared to 5-Chloro Analog

Upon thermal decomposition, 5,6-dichloro-1,3-benzoxazol-2-amine emits toxic fumes of Cl⁻ and NOₓ [1]. While quantitative decomposition-onset temperatures are not publicly available for this compound, the additional chlorine atom raises the molecular weight and typically increases the decomposition temperature relative to the mono‑chlorinated zoxazolamine (decomposition onset ~220 °C for organic hydrochloride salts) . This suggests a marginally higher thermal threshold before hazardous fume release, relevant for laboratories conducting high‑temperature reactions.

Thermal stability Safety Decomposition

Optimized Application Scenarios for 5,6-Dichloro-1,3-benzoxazol-2-amine Based on Quantitative Differentiation Evidence


Early‑Stage CNS Drug Discovery Requiring Enhanced Membrane Permeability

The ~80‑fold higher lipophilicity of 5,6‑dichloro-1,3‑benzoxazol‑2‑amine (LogP ≈ 3.1) compared to the unsubstituted parent (LogP ~1.2) makes it a preferred scaffold for CNS‑penetrant lead series. Medicinal chemists can leverage this property to improve blood–brain barrier penetration in programs targeting neurological disorders, without resorting to additional lipophilic substituents that may increase molecular weight and off‑target promiscuity [1].

Parallel Medicinal Chemistry Library Synthesis Exploiting Regioselective Dichloro Activation

The contiguous 5,6‑dichloro arrangement activates the benzoxazole core for nucleophilic aromatic substitution while preserving the 7‑position for orthogonal functionalization. This enables the generation of diverse analog libraries in parallel format, a capability that is more limited with the 5‑Cl (single reactive site) or 5,7‑dichloro (sterically hindered) regioisomers. Procurement of this specific building block thus accelerates SAR exploration in kinase and oxidase inhibitor programs [2].

Safety‑Conscious Laboratory Handling Where Lower Acute Oral Toxicity is a Procurement Criterion

With an oral LD₅₀ of 1200 mg/kg (mouse), 5,6‑dichloro-1,3‑benzoxazol‑2‑amine is approximately 2.2‑fold less acutely toxic than the 5‑Cl analog zoxazolamine (~545 mg/kg). This reduced acute hazard profile supports its selection for routine laboratory use in facilities where handling large quantities of benzoxazole‑based intermediates is required, provided appropriate engineering controls are maintained [1].

LOXL2 Inhibitor Development Leveraging the 2‑Aminobenzoxazole Pharmacophore

Patent literature (e.g., US 11358936) extensively exemplifies 2‑aminobenzoxazole building blocks in the synthesis of lysyl oxidase‑like 2 (LOXL2) inhibitors. The 5,6‑dichloro substitution pattern offers a balance of electron‑withdrawing effects and metabolic stability that can be fine‑tuned through further derivatization. Researchers pursuing fibrosis or cancer programs targeting LOXL2 may find this specific building block optimal for generating patent‑differentiating analogs [2].

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